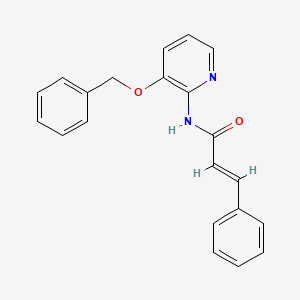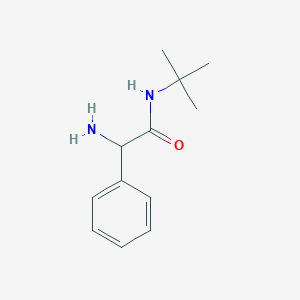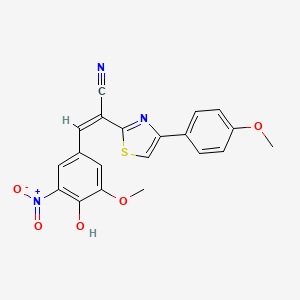![molecular formula C19H18N2O3S B2839171 (1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1189695-20-2](/img/structure/B2839171.png)
(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of benzo[1,4]thiazines, which includes the compound , has been achieved via ring expansion of 2-aminobenzothiazoles with terminal alkynes under Metal–Organic Framework Catalysis . The reaction was conducted at 80 °C in acetonitrile for 3 h, with 3 equivalents of phenylacetylene, in the presence of 20 mol% of Cs2CO3 as base and 3 equivalents of DTBP as oxidant .Molecular Structure Analysis
The molecular structure of the compound involves a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a parent thiadiazine structure . The sulfur atom in the ring is adjacent to at least one ring nitrogen atom .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
- A study synthesized a range of compounds including derivatives related to the chemical . These compounds exhibited significant in vitro antibacterial and antifungal activities. Specifically, some compounds demonstrated superior activity against bacterial and fungal strains compared to standard drugs like clotrimazole and ciprofloxacin (Pandya et al., 2019).
Crystal Structure and Conformational Analysis
- Research involving similar boric acid ester intermediates with benzene rings, including compounds related to (1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone, revealed insights into their crystal structures. Density functional theory (DFT) calculations were consistent with X-ray diffraction studies, providing a deeper understanding of their molecular structures (Huang et al., 2021).
Molecular Modeling and Drug-likeness Prediction
- Another study focusing on molecular modeling and electronic properties of a pyridylindolizine derivative, which shares structural similarities, highlighted the importance of semi-empirical methods for predicting molecular geometries and bonding properties. This approach is crucial for understanding the drug-likeness and potential pharmaceutical applications of such compounds (Cojocaru et al., 2013).
Antioxidant and Anticancer Activity
- Research involving 3(2h)-one pyridazinone derivatives, related in structure, aimed at synthesizing new compounds with anti-oxidant activity. These compounds demonstrated potent antioxidant properties at specific concentrations, indicating their potential in therapeutic applications (Mehvish & Kumar, 2022).
Antimycobacterial Activity
- A series of synthesized compounds, including those related to this compound, were screened for antimycobacterial activities. Some of these compounds were as effective as standard drugs like ciprofloxacin and ethambutol in inhibiting the growth of Mycobacterium tuberculosis (Narasimhan et al., 2011).
Eigenschaften
IUPAC Name |
(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-19(20-12-6-7-13-20)18-14-21(15-8-2-1-3-9-15)16-10-4-5-11-17(16)25(18,23)24/h1-5,8-11,14H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFNYTZGTQBZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2839088.png)
![2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone](/img/structure/B2839089.png)


![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide](/img/structure/B2839096.png)
![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2839098.png)

![1-[4-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B2839101.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2839102.png)


![N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2839106.png)
![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2839107.png)
![3-methoxyphenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2839108.png)
